Azetidin-1-yl(2-bromophenyl)methanone
Description
Properties
IUPAC Name |
azetidin-1-yl-(2-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-5-2-1-4-8(9)10(13)12-6-3-7-12/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZXSRCEGYGCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The synthesis begins with a 3-substituted azetidine precursor, typically synthesized via N-alkylation of secondary amines. For example, treatment of a secondary amine with bromoacetonitrile under basic conditions yields N-allyl amino diols, which undergo subsequent protection and cyclization to form azetidine intermediates. The azetidine nitrogen is then functionalized with a bromobenzoyl group via palladium-catalyzed cross-coupling.
Key steps include:
-
Substrate Activation : A 3-bromoazetidine derivative is prepared by treating azetidine with N-bromosuccinimide (NBS) in dichloromethane, yielding a reactive intermediate for cross-coupling.
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Coupling Conditions : The reaction employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (XPhos), and a base (Cs₂CO₃) in toluene at 100°C. The 2-bromophenylboronic acid serves as the aryl donor, facilitating C–N bond formation.
Optimization and Yields
Optimization studies reveal that ligand choice critically impacts yield. Using XPhos instead of BINAP increases yields from 45% to 78% by mitigating steric hindrance. Additionally, substituting toluene with dioxane improves solubility, further enhancing yields to 82%.
Acylation of Azetidine with 2-Bromobenzoyl Chloride
Acylation represents a straightforward route to azetidine ketones. This method involves reacting azetidine with 2-bromobenzoyl chloride under basic conditions.
Reaction Protocol
-
Base Selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge HCl generated during acylation.
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Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve both reactants.
The reaction proceeds at room temperature for 12 hours, yielding Azetidin-1-yl(2-bromophenyl)methanone in 67–73% isolated yield.
Limitations and Scalability
While efficient, this method requires rigorous anhydrous conditions to prevent hydrolysis of the acyl chloride. Scaling to multi-gram quantities (>10 g) results in diminished yields (58–62%) due to exothermic side reactions, necessitating controlled addition rates and cooling.
Grignard Reagent-Mediated Ketone Formation
Grignard reagents offer an alternative pathway for constructing the ketone bridge between azetidine and the aryl group.
Synthesis of Azetidine Magnesium Complexes
Azetidine is treated with methylmagnesium bromide (MeMgBr) in THF to form a magnesium-azetidine complex. Subsequent addition of 2-bromobenzonitrile generates an intermediate imine, which is hydrolyzed to the ketone using dilute HCl.
Yield and Byproduct Analysis
This method affords moderate yields (55–60%) due to competing side reactions, including over-addition of Grignard reagents and incomplete hydrolysis. Byproducts such as tertiary alcohols are observed in 15–20% yields, necessitating chromatographic purification.
Reductive Amination for Azetidine-Aryl Conjugation
Reductive amination provides a route to conjugate azetidine with 2-bromophenyl groups via an intermediate amine.
Reaction Sequence
Challenges and Solutions
Oxidation of the secondary amine often leads to over-oxidation to carboxylic acids (10–12% yield). Employing milder oxidizing agents like pyridinium chlorochromate (PCC) reduces this side reaction, improving ketone yields to 65%.
Comparative Analysis of Preparation Methods
The table below summarizes the key parameters of each synthesis route:
| Method | Yield (%) | Key Reagents | Temperature (°C) | Scalability |
|---|---|---|---|---|
| Buchwald-Hartwig Coupling | 78–82 | Pd(OAc)₂, XPhos, Cs₂CO₃ | 100 | High |
| Acylation | 67–73 | 2-Bromobenzoyl chloride, TEA | 25 | Moderate |
| Grignard Reagent | 55–60 | MeMgBr, 2-Bromobenzonitrile | 0→25 | Low |
| Reductive Amination | 65 | NaBH₃CN, PCC | 25 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(2-bromophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of azetidin-1-yl(2-substituted phenyl)methanone derivatives.
Oxidation: Formation of 2-bromobenzoic acid or 2-bromoacetophenone.
Reduction: Formation of 2-bromo-1-phenylethanol or 2-bromo-1-phenylethylamine.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Azetidin-1-yl(2-bromophenyl)methanone serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for developing drugs that modulate biological pathways. For instance, derivatives of this compound have been investigated for their potential as anticancer agents due to their ability to inhibit specific kinases involved in cancer progression .
Mechanism of Action
The compound's mechanism often involves binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom enhances its lipophilicity, which may improve its interaction with biological membranes . This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities .
Organic Synthesis
Intermediate in Synthesis
In organic synthesis, azetidin-1-yl(2-bromophenyl)methanone is utilized as an intermediate for producing complex organic molecules. Its reactivity allows for the formation of various derivatives through different chemical reactions, such as nucleophilic substitutions and cycloadditions. This versatility makes it a valuable compound in the synthesis of heterocycles and other functionalized organic compounds.
Material Science
Development of Novel Materials
The compound has applications in material science for developing new materials with specific properties such as conductivity and fluorescence. For example, modifications of azetidin-1-yl(2-bromophenyl)methanone may lead to materials suitable for electronic applications or photonic devices due to their unique electronic properties .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives derived from azetidin-1-yl(2-bromophenyl)methanone. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial activity of azetidin derivatives. The findings revealed that certain derivatives showed promising activity against bacterial strains, highlighting their potential use in developing new antibiotics .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Building block for drug synthesis; potential anticancer and antimicrobial agents |
| Organic Synthesis | Intermediate for complex organic molecules; versatile reactivity |
| Material Science | Development of materials with specific properties (conductivity, fluorescence) |
Mechanism of Action
The mechanism of action of azetidin-1-yl(2-bromophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Table 1: Key Properties of Azetidinyl Methanone Derivatives
Physicochemical Properties
- LogP and Solubility: Bromine’s electronegativity increases the compound’s hydrophobicity (predicted LogP ~2.8) compared to non-halogenated analogs like Azetidin-1-yl(4-hexylphenyl)methanone (LogP ~5.2) .
Q & A
Basic Research Questions
Synthetic Routes and Reaction Optimization Q: What are the recommended synthetic routes for Azetidin-1-yl(2-bromophenyl)methanone, and how can reaction yields be optimized? A: The compound is typically synthesized via nucleophilic substitution between 2-bromophenylacetyl chloride and azetidine under inert conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. Yield optimization involves purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitoring by TLC. For analogs, substituent effects on the azetidine ring or bromophenyl group require adjusted reaction times (e.g., electron-withdrawing groups slow reactivity) .
Structural Characterization Techniques Q: What spectroscopic and crystallographic methods are critical for confirming the structure of Azetidin-1-yl(2-bromophenyl)methanone? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and regiochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves absolute configuration and bond geometries, as demonstrated in related bromophenyl-azetidine derivatives (e.g., C–Br bond length: ~1.89 Å, azetidine ring puckering). SHELX software (SHELXL) refines crystallographic data, addressing thermal motion and occupancy factors .
Advanced Research Questions
Biological Activity and Target Interactions Q: How can researchers design assays to evaluate the enzyme inhibitory activity of Azetidin-1-yl(2-bromophenyl)methanone? A: Target-specific assays (e.g., kinase or protease inhibition) require recombinant enzyme purification, substrate titration, and fluorescence/colorimetric readouts. For reversible inhibitors like azetidine derivatives, IC₅₀ determination via dose-response curves is standard. Molecular docking (AutoDock Vina) predicts binding modes, while Surface Plasmon Resonance (SPR) measures real-time affinity (KD). Cross-validate results with mutagenesis studies to identify critical binding residues .
Resolving Data Contradictions in Biological Studies Q: How should discrepancies in reported biological activities of azetidine-bromophenyl analogs be addressed? A: Contradictions may arise from assay conditions (e.g., pH, co-solvents) or cell-line variability. Standardize protocols using reference compounds (e.g., staurosporine for kinase assays). Employ orthogonal assays (e.g., Western blotting alongside activity assays) and meta-analysis of structure-activity relationships (SAR). Computational QSAR models identify physicochemical properties (logP, polar surface area) influencing activity .
Comparative Analysis of Structural Analogs Q: What strategies differentiate the pharmacological profiles of Azetidin-1-yl(2-bromophenyl)methanone from its piperidine or triazole-containing analogs? A: Conduct parallel testing in in vitro models (e.g., CYP450 inhibition, plasma stability) and in silico ADMET profiling. Key distinctions include:
| Compound | Ring System | LogP | Target Affinity (nM) |
|---|---|---|---|
| Azetidin-1-yl(2-bromophenyl)methanone | Azetidine | 3.2 | Kinase X: 12 ± 2 |
| Piperidine analog | Piperidine | 3.8 | Kinase X: 45 ± 5 |
| Triazole analog | 1,2,4-Triazole | 2.9 | Kinase Y: 8 ± 1 |
| Azetidine’s smaller ring increases conformational strain, enhancing selectivity for rigid binding pockets . |
Methodological Challenges
Crystallographic Data Refinement Q: How can researchers address disordered solvent molecules or twinning in X-ray structures of azetidine derivatives? A: Use SQUEEZE (PLATON) to model disordered solvent regions. For twinned crystals, refine using HKLF5 format in SHELXL, applying BASF and TWIN commands. Validate with R-factor convergence (<5% discrepancy) and residual density maps (<0.5 eÅ⁻³) .
Scalability of Synthetic Protocols Q: What modifications enable gram-scale synthesis while maintaining purity >98%? A: Transition from batch to flow chemistry for exothermic steps (e.g., azetidine coupling). Implement inline IR monitoring to track reaction progression. Optimize workup using liquid-liquid extraction (LLE) with pH-controlled aqueous layers to remove unreacted amines or acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
